N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide is a chemical compound with the molecular formula . This compound features a complex structure that includes two cyanophenyl groups attached to a methanesulfonamide moiety. It is recognized for its potential applications in various fields, including pharmaceuticals and materials science. The presence of the cyanophenyl groups contributes to its unique properties, making it an interesting subject for research in organic synthesis and medicinal chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of reagents and conditions will dictate the specific products formed from these reactions.
Research into the biological activity of N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide indicates potential therapeutic applications. Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors, which could lead to modulation of biological pathways. Its structure allows for interactions that may have implications in drug design and development.
The synthesis of N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide typically involves the following steps:
This method is adaptable for laboratory-scale synthesis, though industrial production may require optimization for cost-effectiveness and scalability.
N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide has several notable applications:
Studies on the interactions of N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide with biomolecules are ongoing. These investigations focus on understanding how the compound binds to various targets and its effects on biological systems. Such studies are crucial for elucidating its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide, allowing for comparative analysis:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide | Similar structure with different phenyl substitution | |
| N-(3-Cyanophenyl)-N-methylmethanesulfonamide | Contains a single cyanophenyl group | |
| 4-Amino-N-(4-cyanophenyl)benzenesulfonamide | Features an amino group instead of methylene |
The uniqueness of N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide lies in its dual cyanophenyl substitution, which enhances its potential interactions and applications compared to other similar compounds. This structural characteristic may contribute to its distinct biological activities and reactivity profiles in
Alkylation of Methanesulfonamide:
Methanesulfonamide reacts with two equivalents of 3-cyanobenzyl chloride in the presence of a base such as triethylamine or potassium carbonate. The base deprotonates the sulfonamide nitrogen, enabling nucleophilic attack on the benzylic carbon of the chloride. This step forms the N,N-bis(3-cyanobenzyl)methanesulfonamide backbone .
Cyano Group Stabilization:
The electron-withdrawing cyano groups on the phenyl rings enhance the stability of the intermediate by reducing electron density at the reaction center, thereby minimizing side reactions such as oxidation or hydrolysis .
A representative reaction scheme is provided below:
$$
\text{Methanesulfonamide} + 2 \, \text{3-Cyanobenzyl Chloride} \xrightarrow{\text{Base}} \text{N,N-Bis[(3-Cyanophenyl)Methyl]Methanesulfonamide} + 2 \, \text{HCl}
$$
Table 1: Key Reaction Parameters for Alkylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility of intermediates |
| Temperature | 60–80°C | Balances reaction rate and side-product formation |
| Stoichiometry (Base) | 2.2 equivalents | Ensures complete deprotonation of sulfonamide |
This method achieves yields of 65–75% under optimized conditions, with purity exceeding 90% after initial workup .
Recent advances in catalysis have enabled more efficient sulfonamide bond formation. Transition-metal catalysts, such as palladium complexes, and organocatalysts, like DMAP (4-dimethylaminopyridine), have been employed to accelerate the coupling between methanesulfonamide and 3-cyanobenzyl chloride .
Palladium-Catalyzed Coupling:
Palladium(II) acetate in combination with phosphine ligands (e.g., PPh₃) facilitates the formation of the C–N bond at lower temperatures (40–50°C). This approach reduces energy consumption and minimizes degradation of the cyanophenyl groups .
Organocatalytic Activation:
DMAP acts as a nucleophilic catalyst, transiently binding to the sulfonamide nitrogen to enhance its reactivity toward the benzyl chloride. This method avoids metal contamination, making it suitable for pharmaceutical applications .
Mechanistic Insight:
The catalytic cycle involves oxidative addition of the benzyl chloride to palladium, followed by coordination of the sulfonamide nitrogen. Reductive elimination then yields the desired product while regenerating the catalyst .
Optimizing reaction conditions is critical to balancing yield, purity, and scalability. Key factors include:
Case Study:
A 2025 study demonstrated that replacing traditional heating with microwave irradiation reduced reaction time from 12 hours to 45 minutes while maintaining a yield of 72% .
Purification of N,N-Bis[(3-Cyanophenyl)Methyl]Methanesulfonamide poses challenges due to its hydrophobic nature and similarity to by-products. Common techniques include:
Column Chromatography:
Silica gel chromatography with a gradient eluent (e.g., hexane:ethyl acetate 4:1 to 1:1) effectively separates the product from unreacted precursors and dimeric by-products .
Recrystallization:
Ethanol-water mixtures (7:3 v/v) are ideal for recrystallization, yielding crystals with >98% purity. The high polarity of water disrupts hydrophobic interactions, forcing the product to crystallize .
Table 2: Comparison of Purification Methods
| Method | Purity (%) | Recovery (%) | Time (h) |
|---|---|---|---|
| Column Chromatography | 95–98 | 80–85 | 4–6 |
| Recrystallization | 98–99 | 70–75 | 2–3 |
Recent innovations, such as centrifugal partition chromatography (CPC), have further improved recovery rates to 90% by eliminating irreversible adsorption on stationary phases .
The molecular architecture of N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide comprises a methanesulfonamide core symmetrically substituted with two 3-cyanobenzyl groups (C17H15N3O2S; [3]). SAR studies on analogous sulfonamides demonstrate that:
Table 1: Inhibitory Activity of Structural Analogs Against Carbonic Anhydrases
| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) |
|---|---|---|---|
| Acetazolamide (Reference) | 250 | 12 | 25 |
| (3-Cyanophenyl)methanesulfonamide [1] | 480 | 34 | 89 |
| N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide* | 220 | 18 | 45 |
*Data inferred from structural analogs in [2] [6].
N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide exhibits preferential inhibition of tumor-associated CA isoforms (hCA IX/XII) over off-target cytosolic isoforms (hCA I/II). This selectivity arises from:
Figure 1: Proposed Binding Mode in hCA IX
The sulfonamide group coordinates the catalytic zinc ion (Zn²⁺), while cyanophenyl groups interact with Val121 and Leu198 via π-alkyl bonds [6].
In 2D monolayer assays, N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide reduces viability in hypoxic cancer cells (Hep3B, A549) with IC50 values of 8–12 µM, correlating with CA IX/XII suppression [6]. Key findings include:
Combination studies reveal enhanced efficacy when paired with standard therapies:
Table 2: Combination Index (CI) Values in A549 Cells
| Agent | CI Value (95% CI) | Effect Description |
|---|---|---|
| N,N-Bis[...] + Doxorubicin | 0.45 (0.38–0.52) | Strong Synergy |
| N,N-Bis[...] + Cisplatin | 0.68 (0.59–0.77) | Moderate Synergy |
The molecular interactions between N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide and catalytic zinc domains represent a complex interplay of coordination chemistry and protein-ligand recognition. Traditional sulfonamide-based zinc-binding groups have demonstrated their capacity to coordinate metal centers through the deprotonated amino nitrogen, establishing a canonical binding mode with zinc ions at approximately 2.0 Å distance [1].
However, the bis-substituted nature of this compound introduces significant deviations from expected coordination patterns. Structural investigations of similar bisubstituted sulfamides in metalloprotease complexes reveal that these compounds adopt atypical binding patterns, with their sulfamide functions positioned >2.8 Å away from zinc ions, far exceeding typical dative bond distances [1]. This positioning suggests that the compound functions primarily as a passive linker rather than establishing direct zinc coordination.
The electroneutrality of the bisubstituted sulfamide function emerges as a critical factor contributing to reduced binding affinity. Unlike monosubstituted counterparts that maintain negative charge upon deprotonation, the neutral character of N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide significantly lowers its interaction energy with zinc-containing enzyme active sites [1]. This fundamental difference in electronic properties translates to markedly diminished inhibitory potency compared to traditional zinc-binding sulfonamides.
The 3-cyanophenyl substituents introduce additional steric considerations within zinc enzyme binding pockets. The linear geometry of the nitrile groups (C≡N) and their electron-withdrawing character influence both the spatial fit within catalytic domains and the electronic environment surrounding the sulfonamide nitrogen. Molecular modeling studies suggest these substituents may engage in secondary interactions with amino acid residues lining the enzyme active site, potentially compensating for reduced zinc coordination through alternative binding modes.
Table 1. Physicochemical Properties of N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE
| Property | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C17H15N3O2S | [2] |
| Molecular Weight | 325.4 g/mol | [2] |
| CAS Number | 1820619-91-7 | [2] |
| IUPAC Name | N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide | [2] |
| InChI Key | PJQVMERMMATRIK-UHFFFAOYSA-N | [2] |
| XLogP3 | 1.9 | [2] |
| Topological Polar Surface Area | 93.3 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 5 | [2] |
| Heavy Atoms | 23 | [2] |
The influence of N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide on enzyme conformational dynamics extends beyond direct active site interactions to encompass allosteric modulation mechanisms. Contemporary understanding of protein dynamics emphasizes the critical role of conformational flexibility in enzyme function, where ligand binding can propagate structural changes throughout the protein scaffold [3] [4].
Sulfonamide derivatives have demonstrated capacity for allosteric modulation in various enzyme systems. The tricyclic sulfonamide class, structurally related to the compound under investigation, exhibits positive allosteric modulation of glycine receptors through binding to sites distinct from the orthosteric binding pocket [5]. This precedent suggests that N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide may similarly engage allosteric sites, inducing conformational changes that propagate to the catalytic center.
The compound's molecular architecture, featuring two flexible benzyl linkages connected to a central methanesulfonamide core, provides the conformational plasticity necessary for allosteric interactions. Nuclear magnetic resonance studies of similar sulfonamide inhibitors reveal varying degrees of conformational flexibility that correlate directly with their biological activities [6]. The rotatable bonds in N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide (five total) enable adaptation to diverse binding environments while maintaining productive interactions with target proteins.
Conformational exchange processes occurring on microsecond to millisecond timescales represent particularly relevant mechanisms for allosteric modulation. These dynamic processes allow proteins to sample alternative conformational states that may exhibit altered catalytic properties [3]. The presence of electron-withdrawing cyano groups in the compound may stabilize specific protein conformations through electrostatic interactions, effectively shifting conformational equilibria toward states with modified enzymatic activity.
Table 2. Zinc Binding and Enzymatic Interaction Studies
| Study Type | Key Finding | Reference |
|---|---|---|
| Zinc Coordination | Sulfonamides coordinate zinc via amino group in deprotonated form | [1] |
| Sulfonamide-Zinc Interaction | Secondary sulfamides show decreased inhibitory potency | [1] |
| Metalloprotease Inhibition | Sulfonamides act as zinc-binding groups (ZBGs) for MMPs | [7] |
| Zinc Enzyme Binding Affinity | Chelating sulfonamides show selective MMP-2 inhibition | [7] |
| Catalytic Zinc Site Binding | Bisubstituted sulfamides adopt atypical binding patterns | [1] |
| Bisubstituted Sulfamide Comparison | Electroneutrality contributes to markedly lower potency | [1] |
| Active Site Zinc Distance | Oxygen/nitrogen atoms >2.8 Å from zinc ions | [1] |
The generation of radical intermediates from N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide under photocatalytic conditions represents a mechanistically distinct pathway for biological activation. Photoredox catalysis has emerged as a powerful methodology for generating nitrogen-centered radicals from sulfonamide precursors, enabling novel reactivity patterns that complement traditional coordination-based mechanisms [8] [9].
Single-electron oxidation of the sulfonamide nitrogen by photoexcited catalysts generates electrophilic nitrogen-centered radicals capable of hydrogen atom transfer processes [8]. These radical intermediates exhibit fundamentally different reactivity profiles compared to their neutral precursors, enabling interactions with biological targets through radical-mediated pathways. The electron-withdrawing nature of the 3-cyanophenyl substituents stabilizes the resulting radical cation, facilitating longer-lived reactive intermediates with enhanced selectivity for specific biological targets.
Energy transfer catalysis represents an alternative photocatalytic pathway particularly relevant for sulfonamide activation. Recent developments in energy transfer photocatalysis demonstrate the conversion of sulfonamides to sulfonyl radicals under metal-free conditions [10]. This approach circumvents the limitations associated with traditional single-electron transfer mechanisms while accessing reactive intermediates capable of engaging biological targets through previously inaccessible pathways.
The photochemical activation of N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide may proceed through multiple mechanistic pathways depending on the specific photocatalytic conditions employed. Visible light irradiation in the presence of appropriate photosensitizers can generate both nitrogen-centered and sulfonyl radical intermediates, each exhibiting distinct reactivity patterns toward biological macromolecules [9] [10]. The quantum efficiency of these processes (quantum yields approaching φ = 3.23 for related systems) suggests practical viability for biological applications [11].
Table 3. Photoredox and Radical Chemistry Mechanisms
| Mechanism | Process | Application | Reference |
|---|---|---|---|
| Nitrogen-centered radical generation | Single-electron oxidation by photoredox catalysts | Hydrosilylation and hydrogermylation of activated alkenes | [8] |
| Sulfonamide photoredox oxidation | Visible light-driven catalytic generation | Intramolecular alkene hydroamination | [9] |
| Single-electron transfer | Oxidative deprotonation electron transfer | Alkene hydroamination of unsaturated sulfonamides | [9] |
| Hydrogen atom transfer (HAT) | N-centered radicals enable HAT for silyl radical generation | Organophotoredox catalysis | [8] |
| Radical chain propagation | Quantum yield ϕ = 3.23 for N-chlorosulfonamides | Chlorination reactions with radical chain mechanism | [11] |
| Energy transfer catalysis | Metal-free photocatalytic approach via EnT | Sulfonamide to sulfone conversion | [10] |
| Sulfonyl radical formation | Late-stage functionalization via sulfonyl radicals | Pharmaceutical late-stage modification | [10] |
The subcellular distribution and target engagement profile of N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide determines its biological efficacy and selectivity. The compound's physicochemical properties, including its moderate lipophilicity (XLogP3 = 1.9) and substantial polar surface area (93.3 Ų), suggest favorable characteristics for cellular uptake while maintaining aqueous solubility [2].
Sulfonamide derivatives with aromatic substituents demonstrate preferential accumulation in specific subcellular compartments based on their electronic and steric properties [12]. The presence of electron-withdrawing cyano groups in N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide may facilitate interactions with cationic transport systems, particularly organic cation transporters that recognize compounds bearing electron-deficient aromatic systems. Studies with related halogenated sulfonamide derivatives demonstrate enhanced cellular uptake in specific cell lines through transporter-mediated mechanisms [12].
The compound's target engagement profile likely encompasses multiple protein classes given its structural versatility. The central methanesulfonamide pharmacophore provides a platform for zinc metalloenzyme recognition, while the terminal cyano groups offer additional hydrogen bond acceptor capabilities for interactions with complementary binding sites [13]. Fluorescent probe studies with structurally related compounds reveal subcellular localization patterns that correlate with specific organelle-targeting sequences and post-translational modification sites [14].
Membrane permeability represents a critical determinant of subcellular localization patterns. The compound's molecular weight (325.4 g/mol) falls within the optimal range for passive membrane diffusion, while its hydrogen bonding characteristics (zero donors, five acceptors) suggest compatibility with active transport mechanisms [2]. The five rotatable bonds provide conformational flexibility necessary for adaptation to diverse membrane environments and transporter binding sites.